Dimidium bromide

Descripción general

Descripción

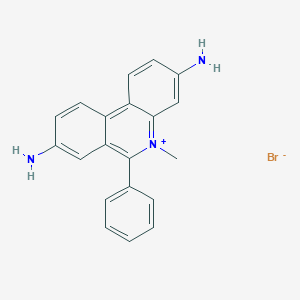

Dimidium bromide (3,8-diamino-5-methyl-6-phenylphenanthridinium bromide; CAS 518-67-2) is a phenanthridinium compound first synthesized in the 1940s as a trypanocidal agent. It was developed to treat Trypanosoma congolense and T. vivax infections in cattle, achieving efficacy at extremely low dosages . Structurally, it features a phenanthridine core with amino, methyl, and phenyl substituents, contributing to its DNA-intercalating properties . Beyond veterinary use, it serves as a fluorescent nucleic acid probe and a reagent in analytical chemistry for surfactant quantification .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: El bromuro de dimidio se puede sintetizar a través de una serie de reacciones químicas que involucran los precursores apropiados. Un método común implica la reacción de 3,8-diamino-5-metil-6-fenilfenantridinio con bromo para formar la sal de bromuro. La reacción generalmente se lleva a cabo en un solvente como metanol o etanol bajo condiciones controladas de temperatura y presión .

Métodos de producción industrial: En entornos industriales, la producción de bromuro de dimidio implica la síntesis a gran escala utilizando vías de reacción similares. El proceso se optimiza para un alto rendimiento y pureza, a menudo involucrando múltiples pasos de purificación, como la recristalización y la cromatografía para garantizar que el producto final cumpla con las especificaciones requeridas .

Análisis De Reacciones Químicas

Reactivity with Surfactants

Dimidium bromide forms colored complexes with anionic surfactants, enabling their detection in solutions. In ASP (alkaline/surfactant/polymer) flood processes, it reacts as follows:

Reaction :

This interaction is leveraged in titration methods for quantifying surfactant concentrations in oilfield-produced liquids .

| Property | Value | Source |

|---|---|---|

| Detection Limit | ~0.1 mM (model systems) | |

| Solubility in Water | 4 g/L at 20°C | , |

Oxidation Reactions

This compound reacts violently with strong oxidizers (e.g., peroxides, chlorates), producing hazardous gases:

Decomposition Products :

These reactions necessitate strict handling protocols to avoid combustion or explosive hazards .

DNA Intercalation and Fluorescence

As a nucleic acid probe, this compound intercalates into DNA/RNA via non-covalent interactions:

Binding Mechanism :

-

Intercalation : Planar aromatic moiety inserts between base pairs.

-

Fluorescence Activation : Binding induces a 10–20 nm redshift in absorption maxima (523–528 nm in methanol) .

| Parameter | Value | Source |

|---|---|---|

| Binding Constant | ~10⁴–10⁶ M⁻¹ | (model studies) |

| Application | PCR, gel electrophoresis | , |

Hygroscopic and Stability Profile

This compound is hygroscopic, absorbing moisture to form hydrates. This property necessitates storage in dry, inert environments (<15°C) .

| Stability Parameter | Condition | Source |

|---|---|---|

| Thermal Decomposition | >230°C (melting point) | , |

| Photostability | Light-sensitive |

Aplicaciones Científicas De Investigación

Biological Applications

- Inhibition of Cell Growth

- Fluorescent Probe for Nucleic Acids

- Intercalating Agent

Study on Amoebae Growth Inhibition

A study published in Nature demonstrated that this compound inhibits the growth of free-living amoebae (Amoeba proteus and Amoeba discoides). The inhibition was concentration-dependent, with lower concentrations allowing for some cell division before complete inhibition occurred. This study highlighted the potential of this compound as a tool for investigating cellular responses to chemical agents .

DNA Binding Studies

Research comparing base-pair specificities of phenanthridine drugs indicated that this compound effectively binds to natural DNA. The study utilized solution spectroscopy to analyze the binding characteristics, further confirming its utility in molecular biology applications .

Toxicological Considerations

While this compound has valuable applications, it is essential to consider its toxicity. Acute toxicity studies indicate that the compound can cause harmful effects if ingested or improperly handled. Symptoms of exposure may include gastrointestinal distress and neurological effects such as confusion and hallucinations . Proper safety measures should be implemented when working with this compound.

Summary Table of Applications

| Application | Description |

|---|---|

| Inhibition of Cell Growth | Effective against L-cells; useful in cancer research |

| Fluorescent Probe | Intercalates with DNA; used in nucleic acid assays |

| Intercalating Agent | Inserts between DNA base pairs; critical for studying drug interactions |

| Toxicological Profile | Potentially harmful if ingested; requires safety precautions |

Mecanismo De Acción

El bromuro de dimidio ejerce sus efectos principalmente a través de la intercalación en el ADN. El compuesto se inserta entre los pares de bases de la doble hélice de ADN, interrumpiendo la estructura y afectando varios procesos biológicos. Esta intercalación puede inhibir la replicación y transcripción del ADN, lo que lleva a efectos antimicrobianos. Los objetivos moleculares del bromuro de dimidio incluyen ácidos nucleicos y proteínas asociadas involucradas en la síntesis y reparación del ADN .

Comparación Con Compuestos Similares

Structural and Functional Comparisons

Dimidium Bromide vs. Ethidium Bromide

| Property | This compound | Ethidium Bromide |

|---|---|---|

| Structure | 3,8-diamino-5-methyl-6-phenylphenanthridinium | 3,8-diamino-5-ethyl-6-phenylphenanthridinium |

| Molecular Formula | C₂₀H₁₈BrN₃ | C₂₁H₂₀BrN₃ |

| Molecular Weight | 380.28 g/mol | 394.29 g/mol |

| Key Substituent | Methyl group at position 5 | Ethyl group at position 5 |

| DNA Binding | Moderate intercalation | Stronger intercalation due to ethyl group |

| Toxicity | Higher toxicity in mammals | Lower toxicity, improved safety profile |

| Primary Applications | Veterinary trypanosomiasis, surfactant assays | Molecular biology (DNA staining), veterinary |

- Mechanistic Insights : Both compounds intercalate into DNA, disrupting replication and transcription. The ethyl group in ethidium enhances binding affinity and reduces toxicity compared to dimidium’s methyl group .

- Historical Context: Ethidium bromide was derived from dimidium through structural optimization, becoming the preferred trypanocide by the 1950s .

This compound vs. Prothidium Bromide

Prothidium bromide (structure unspecified in evidence) shares the phenanthridinium core but differs in substituents. It exhibits similar trypanocidal activity but with variable potency.

This compound vs. Sepantronium Bromide

Sepantronium bromide (YM-155; C₂₀H₁₉BrN₄O₃) is structurally distinct, featuring a cyclohexenyl group and methyl ether. It inhibits survivin protein (IC₅₀ = 0.54 nM) in cancer cells, unlike dimidium’s protozoan-targeted action. Its applications are confined to oncology research .

Efficacy and Toxicity Data

Trypanocidal Activity

- This compound: Cured T.

- Ethidium Bromide : Demonstrated superior efficacy (e.g., 90% cure rates in bovine trials) and reduced toxicity, leading to widespread adoption .

DNA Interaction

- Dimidium : Binds DNA with moderate affinity, used in fluorescence-based assays .

- Ethidium : Higher binding capacity, making it the gold standard for gel electrophoresis .

Toxicity

Actividad Biológica

Dimidium bromide, chemically known as 2:7-diamino-9-phenyl-10-methyl phenanthridinium bromide, is a phenanthridinium compound recognized for its significant biological activities, particularly in the realm of antimicrobial and antiprotozoal effects. This article delves into its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

This compound exhibits a range of biological activities primarily through its interaction with nucleic acids. It is known to inhibit nucleic acid synthesis in various organisms, including protozoa, bacteria, and yeast. The compound's mechanism involves intercalation into DNA, which disrupts replication and transcription processes.

- Inhibition of Cell Division : Research demonstrates that this compound inhibits the growth of free-living amoebae such as Amoeba proteus and Amoeba discoides. At concentrations below 1 µg/ml, these amoebae can divide three times before experiencing growth inhibition. However, at concentrations between 4 and 8 µg/ml, division is limited to two cycles before cell death occurs .

- Trypanocidal Activity : As a trypanocidal agent, this compound has shown efficacy against Trypanosoma brucei, the causative agent of sleeping sickness. The compound's ability to target nucleic acids makes it effective in disrupting the life cycle of these parasites .

Toxicity Profile

While this compound is effective against various pathogens, it also poses significant toxicity risks. The following summarizes key findings regarding its toxicity:

- Acute Toxicity : The LD50 values for this compound are approximately 61 mg/kg when administered subcutaneously in mice and 73 mg/kg intravenously . Such levels indicate a high potential for acute toxicity.

- Chronic Effects : Prolonged exposure can lead to neurological symptoms including sedation, irritability, and cognitive disturbances. In cases of overdose or prolonged use, symptoms may include hallucinations and memory loss .

- Teratogenic Effects : There are documented cases of fetal abnormalities in mothers who ingested high doses of bromides during pregnancy .

Case Studies

Several studies have highlighted the biological activity and therapeutic potential of this compound:

- Study on Protozoan Inhibition : A study published in Nature detailed how this compound affected the growth patterns of Amoeba species. The research indicated that specific concentrations could selectively inhibit cell division without immediate cytotoxic effects .

- Nucleic Acid Interaction : Research indicated that complexes formed between this compound and nucleic acids exhibited reduced toxicity compared to the unbound compound. This suggests potential applications in targeted therapies where reduced side effects are desired while maintaining efficacy against pathogens .

- Antimicrobial Properties : A comprehensive evaluation showed that this compound demonstrated antimicrobial activity against a variety of bacterial strains. Its effectiveness was attributed to its ability to disrupt bacterial DNA synthesis, leading to cell death .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

5-methyl-6-phenylphenanthridin-5-ium-3,8-diamine;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3.BrH/c1-23-19-12-15(22)8-10-17(19)16-9-7-14(21)11-18(16)20(23)13-5-3-2-4-6-13;/h2-12,22H,21H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQOKYEROIFEEBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

20566-69-2 (Parent) | |

| Record name | Dimidium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

380.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518-67-2 | |

| Record name | Phenanthridinium, 3,8-diamino-5-methyl-6-phenyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=518-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimidium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimidium bromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522842 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,8-diamino-5-methyl-6-phenylphenanthridinium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.507 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMIDIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LYH37ZZQ2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.